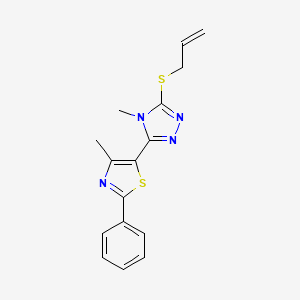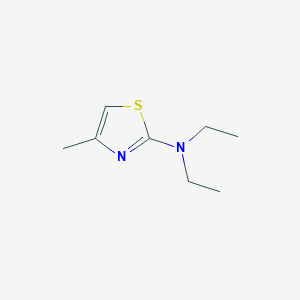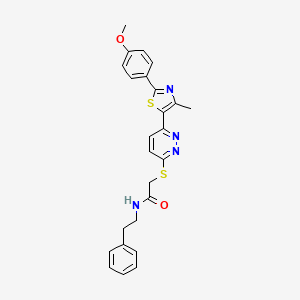![molecular formula C22H23FN4O2S B2544695 N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-fluorobenzenesulfonamide CAS No. 573693-94-4](/img/structure/B2544695.png)
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-fluorobenzenesulfonamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular signaling pathways and disease mechanisms.
Aplicaciones Científicas De Investigación
COX-2 Inhibition and Anti-Inflammatory Applications
- Cyclooxygenase-2 Inhibition : A study by Hashimoto et al. (2002) explored derivatives of benzenesulfonamide, including compounds structurally similar to the specified chemical, for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom improved COX-2 potency and selectivity, leading to the development of JTE-522, a potent COX-2 inhibitor in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Anticancer and Radioprotective Properties
- Anticancer Activity : Ghorab et al. (2008) reported on the synthesis of novel 4-(quinolin-l-yl) benzenesulfonamide derivatives and evaluated their in vitro anticancer activity. Some compounds showed interesting cytotoxic activity compared to the reference drug doxorubicin, and one compound exhibited in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008).
Tubulin Polymerization Inhibition
- Tubulin Polymerization Inhibitors : Srikanth et al. (2016) designed and synthesized 2‐anilino‐3‐aroylquinolines, showing remarkable antiproliferative activity against human lung cancer and prostate cancer cell lines. These compounds disrupt tubulin polymerization and induce apoptosis in cancer cells (Srikanth et al., 2016).
Synthesis and Characterization
- Quinazoline Sulfonamide Derivatives : Kumar et al. (2019) synthesized and characterized quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides. These compounds exhibited antiproliferative activity against breast cancer cell lines and antimicrobial activity against bacterial strains (Kumar et al., 2019).
Neuropsychiatric and Neurological Disorder Treatment
- Multifunctional Drug Candidate : Li et al. (2014) reported the synthesis of tetracyclic butyrophenones, including a derivative that exhibits binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors. This compound, ITI-007, shows potential for treating neuropsychiatric and neurological disorders (Li et al., 2014).
GABAA/Benzodiazepine Receptor Interaction
- GABAA/Benzodiazepine Receptor Binding : A study by Tenbrink et al. (1994) on imidazo[1,5-a]quinoxaline amides and carbamates, similar in structure, demonstrated high affinity for the GABAA/benzodiazepine receptor. These compounds showed a range of intrinsic efficacies (Tenbrink et al., 1994).
Calcium Indicator Development
- Calcium Indicators : Grynkiewicz et al. (1985) synthesized highly fluorescent indicators for studying the physiological role of cytosolic free Ca2+. These compounds, related in structure to the specified chemical, offer brighter fluorescence and improved selectivity for Ca2+ over other divalent cations (Grynkiewicz et al., 1985).
Propiedades
IUPAC Name |
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c23-17-10-12-18(13-11-17)30(28,29)27-22-21(24-15-14-16-6-2-1-3-7-16)25-19-8-4-5-9-20(19)26-22/h4-6,8-13H,1-3,7,14-15H2,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWDDKCEKZIXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2544615.png)


![Methyl 1-[3-(4-{[4-(4-nitrophenyl)piperazino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B2544620.png)

![ethyl 2-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2544626.png)
![2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2544627.png)
![3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2544628.png)
![(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2544629.png)
![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2544630.png)

![N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2544632.png)
![4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2544634.png)
